3-Methylaminomethyl-benzoic acid
Description
BenchChem offers high-quality 3-Methylaminomethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylaminomethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methylaminomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZJFIEWNYYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-(Methylaminomethyl)benzoic Acid
CAS: 19064-67-6 | Molecular Formula: C₉H₁₁NO₂ Role: Bifunctional Zwitterionic Scaffold & Peptidomimetic Intermediate
PART 1: Executive Summary & Molecular Architecture
3-(Methylaminomethyl)benzoic acid (MAMBA) represents a critical class of meta-substituted aromatic linkers used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Unlike its para-substituted counterparts, the meta-orientation provides a non-linear geometry (approx. 120° vector angle) that is essential for inducing turns in peptidomimetics or accessing specific sub-pockets in enzyme active sites (e.g., serine proteases).
Physiologically, the molecule exists primarily as a zwitterion in neutral aqueous media, a property that dictates its solubility profile and purification strategies. Its dual functionality—a secondary amine and a carboxylic acid—allows for orthogonal protection and sequential functionalization, making it a high-value "molecular lego" block.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Causality/Relevance |
| Molecular Weight | 165.19 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| pKa (Acid) | ~3.9 - 4.2 | Deprotonation of the benzoic acid moiety. |
| pKa (Base) | ~9.5 - 9.8 | Protonation of the secondary benzylic amine. |
| Isoelectric Point (pI) | ~6.7 - 6.9 | Point of minimum solubility; critical for workup precipitation. |
| LogP | 0.6 (Estimated) | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for receptor binding interactions. |
PART 2: Synthetic Methodologies & Protocols
For high-purity applications (e.g., DNA-encoded library synthesis or GMP manufacturing), Reductive Amination is the superior protocol over direct alkylation. Direct alkylation of 3-(chloromethyl)benzoic acid with methylamine often leads to over-alkylation (formation of quaternary ammonium salts) and difficult purification.
Protocol A: Reductive Amination (High Fidelity)
Targeting the synthesis of 3-(methylaminomethyl)benzoic acid via 3-carboxybenzaldehyde.
1. Reaction Design
This method utilizes the condensation of 3-formylbenzoic acid (or its methyl ester) with methylamine to form an imine intermediate, which is selectively reduced in situ.
-
Reagents: 3-Formylbenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or MeOH.
-
Mechanism: Formation of the Schiff base followed by hydride transfer. STAB is chosen over NaBH₄ because it is less aggressive and will not reduce the aldehyde/ketone before imine formation is complete.
2. Step-by-Step Methodology
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-formylbenzoic acid (10 mmol) in DCE (50 mL). Add Methylamine (15 mmol) and stir at room temperature for 1 hour. Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur.
-
Quenching: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.
-
Workup (Critical for Zwitterions):
-
The product is amphoteric. Adjust the aqueous layer pH to the isoelectric point (~pH 6.8) using dilute HCl.
-
If the product precipitates, filter and wash with cold water/ether.
-
If water-soluble: Evaporate organic solvent, load aqueous residue onto a cation-exchange resin (e.g., Dowex 50W). Elute with NH₄OH to recover the free amine.
-
-
Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, 0.1% TFA gradient).
Visualization: Synthesis Workflow
Caption: Figure 1. One-pot reductive amination strategy avoiding over-alkylation byproducts.
PART 3: Reactivity & Functionalization Strategies
The utility of MAMBA lies in its ability to serve as a rigidified linker. However, the unprotected amino-acid form is difficult to handle in organic solvents. Orthogonal protection is required for complex synthesis.
Orthogonal Protection Strategy
-
N-Terminus Protection: The secondary amine is more nucleophilic than the carboxylate. It can be selectively protected with Boc₂O (tert-butoxycarbonyl) in basic aqueous dioxane (Schotten-Baumann conditions).
-
Result: 3-[(N-Boc-methylamino)methyl]benzoic acid.
-
-
C-Terminus Protection: The carboxylic acid can be converted to a methyl or tert-butyl ester.
-
Result: Methyl 3-(methylaminomethyl)benzoate.
-
Applications in Peptidomimetics
MAMBA acts as a Gly-Phe or Gly-Tyr mimetic spacer but with reduced conformational entropy.
-
Signaling Inhibition: Used in the design of protease inhibitors (e.g., Thrombin, Factor Xa) where the basic amine interacts with the S1 specificity pocket (Aspartate residue) of the enzyme.
-
PNA (Peptide Nucleic Acid): The scaffold serves as a backbone modifier to adjust the binding affinity of PNA oligomers to DNA/RNA targets.
Visualization: Reactivity Divergence
Caption: Figure 2. Divergent synthesis pathways: Protection for SPPS, Coupling for drug design, or Cyclization.
PART 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899041: Benzoic acid, 3-(methylamino)-, methyl ester (Related Derivative). Retrieved from [Link][1]
-
LookChem. CAS 19064-67-6 Basic Information and Properties. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol reference for Method A).
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from [Link]
Sources
Technical Guide: 3-Methylaminomethyl-benzoic acid (MAMBA)
The following technical guide details the discovery, chemistry, and application of 3-Methylaminomethyl-benzoic acid (MAMBA), a critical bifunctional intermediate in modern medicinal chemistry.
CAS Registry Number: 446263-91-8 (Free Acid), 1187930-01-3 (Methyl Ester HCl) Molecular Formula: C9H11NO2 Molecular Weight: 165.19 g/mol
Executive Summary
3-Methylaminomethyl-benzoic acid (MAMBA) acts as a specialized bifunctional scaffold in drug discovery. Unlike simple benzoic acid derivatives, MAMBA possesses a secondary amine tethered by a methylene bridge at the meta position. This specific geometry allows it to serve two distinct roles:
-
Solubilizing Linker: The secondary amine (
) remains protonated at physiological pH, significantly enhancing the aqueous solubility of lipophilic pharmacophores attached to the carboxylate. -
Prodrug Moiety: It is frequently employed in prodrug strategies to mask phenolic hydroxyl groups, improving oral bioavailability before being cleaved by plasma esterases.
This guide explores the molecule's emergence from the combinatorial chemistry boom of the late 1990s to its current status as a staple reagent in fragment-based drug design (FBDD).
History and Discovery: The "Linker" Evolution
The Combinatorial Boom (1995–2005)
The specific history of MAMBA is not tied to a single "eureka" discovery but rather to the industrial shift toward high-throughput synthesis. In the late 1990s, medicinal chemists faced a crisis: combinatorial libraries were producing potent but highly insoluble compounds.
MAMBA emerged in patent literature (e.g., US 2002/0040037 A1 ) as a solution to this "solubility problem" [1]. Researchers at major pharmaceutical firms (including Roche and Pfizer) began utilizing the 3-substituted architecture because the meta orientation provided a unique vector for extending into solvent-exposed regions of protein binding pockets, unlike the more sterically clash-prone ortho derivatives.
The NMDA Receptor Prodrug Breakthrough
A pivotal moment in the molecule's history was its application in NMDA receptor antagonists . The parent drugs, often phenolic in nature, suffered from poor oral bioavailability. By esterifying the phenol with MAMBA, scientists created prodrugs that were:
-
Stable in the acidic environment of the stomach.
-
Highly Soluble in the intestine due to the ionized methylamine.
-
Rapidly Hydrolyzed in the blood to release the active drug.
Synthetic Methodologies
The synthesis of MAMBA has evolved from "dirty" nucleophilic substitutions to clean, scalable reductive aminations.
Route A: Nucleophilic Substitution (The Classical Route)
Historical method used in early patents. This pathway involves the reaction of 3-(chloromethyl)benzoic acid with excess methylamine. While direct, it suffers from the formation of tertiary amine byproducts (over-alkylation).
Protocol:
-
Dissolve 3-(chloromethyl)benzoic acid in THF.
-
Add 5 equivalents of methylamine (40% aq) at 0°C.
-
Stir for 12 hours.
-
Critical Step: Acidify to pH 5.4 (isoelectric point) to precipitate the zwitterion.
Route B: Reductive Amination (The Industrial Standard)
Preferred for >98% purity and scale. This route avoids over-alkylation by using a Schiff base intermediate formed from 3-carboxybenzaldehyde.
Protocol:
-
Condensation: React 3-carboxybenzaldehyde with methylamine in Methanol (MeOH) to form the imine.
-
Reduction: Add Sodium Borohydride (
) or employ Hydrogenation ( , Pd/C) at 3 atm. -
Workup: Quench with dilute HCl, concentrate, and recrystallize from Ethanol/Water.
Visualization of Synthetic Pathways
Figure 1: Comparison of Synthetic Routes. Route B (bottom) is preferred for high-purity applications.
Chemical Properties & Analytical Data
Physicochemical Profile
MAMBA exists as a zwitterion in neutral solution. Understanding its ionization states is crucial for extraction and purification.
| Property | Value | Relevance |
| pKa (Carboxyl) | ~3.8 | Deprotonated at physiological pH. |
| pKa (Amine) | ~9.6 | Protonated at physiological pH (Solubility Handle). |
| LogP | 0.8 (Estimated) | Moderate lipophilicity allows membrane permeability. |
| Solubility | High in Water (>50 mg/mL at pH 7) | Excellent for aqueous formulations. |
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized material, the following spectral signatures must be verified:
-
1H NMR (400 MHz, D2O):
- 7.90 (s, 1H, Ar-H2)
- 7.85 (d, 1H, Ar-H4)
- 7.50 (d, 1H, Ar-H6)
- 7.40 (t, 1H, Ar-H5)
- 4.15 (s, 2H, Ar-CH2 -N)
- 2.65 (s, 3H, N-CH3 )
-
Mass Spectrometry (ESI+):
-
Target Mass: 166.2
-
Applications in Drug Development[1]
The Prodrug Strategy
MAMBA is utilized to derivatize drugs containing hydroxyl or amine functionalities. The diagram below illustrates the activation pathway of a hypothetical MAMBA-Phenol prodrug.
Figure 2: Metabolic activation of a MAMBA-based prodrug.
Fragment-Based Drug Discovery (FBDD)
In FBDD, MAMBA serves as a "super-fragment." It efficiently probes the interface between a hydrophobic pocket (via the phenyl ring) and a solvent channel (via the solubilizing methylamine tail).
References
-
Patent US20020040037A1 : Prodrug acid esters of [2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethansulfonyl]phenol. Google Patents. Link
-
PubChem Compound Summary : 3-(Methylaminomethyl)benzoic acid. National Center for Biotechnology Information. Link
-
ChemicalBook : 3-Methylaminomethyl-benzoic acid Properties and Suppliers. Link
-
Organic Syntheses : General procedures for Reductive Amination of Aldehydes. (Contextual Reference for Route B). Link
Methodological & Application
Synthesis of 3-Methylaminomethyl-benzoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of 3-Methylaminomethyl-benzoic Acid
3-Methylaminomethyl-benzoic acid is a substituted aminobenzoic acid derivative with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a benzoic acid core with a methylaminomethyl substituent at the meta-position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The presence of both a carboxylic acid and a secondary amine group allows for versatile chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor ligands. This application note provides two distinct and detailed protocols for the synthesis of this important compound, tailored for researchers and professionals in the field of drug development and organic synthesis.
Protocol I: Synthesis via One-Pot Reductive Amination
This protocol outlines the synthesis of 3-Methylaminomethyl-benzoic acid from 3-formylbenzoic acid through a one-pot reductive amination reaction. This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Causality of Experimental Choices
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine intermediate from the condensation of an aldehyde (3-formylbenzoic acid) and a primary amine (methylamine). This intermediate is then reduced in situ to the desired secondary amine. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical. It is a mild reducing agent that is selective for the reduction of the protonated imine over the starting aldehyde, which is crucial for a successful one-pot reaction.[1] The reaction is performed in methanol, which is a suitable solvent for both the starting materials and the reducing agent. The pH is maintained under mildly acidic conditions to facilitate imine formation without significantly reducing the nucleophilicity of the amine.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis via reductive amination.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylbenzoic acid (1.0 eq) in methanol.
-
To the stirred solution, add an aqueous solution of methylamine (40 wt. %, 1.2 eq).
-
Carefully adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
-
Reductive Amination:
-
To the stirring solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point of the product (approximately pH 4-5) using a suitable base (e.g., 1 M NaOH) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 3-Methylaminomethyl-benzoic acid.
-
Protocol II: Synthesis via Nucleophilic Substitution
This protocol describes a two-step synthesis starting from m-toluic acid. The first step involves the synthesis of 3-(chloromethyl)benzoic acid, which is then reacted with methylamine in a nucleophilic substitution reaction.
Causality of Experimental Choices
This route offers an alternative to reductive amination. The first step involves the chlorination of the benzylic methyl group of m-toluic acid. A common method for this transformation is radical chlorination. However, a more controlled laboratory-scale synthesis can be achieved through the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst to form the chloromethyl group.[2][3][4][5]
The second step is a classic Sₙ2 nucleophilic substitution reaction.[6] Methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. Using an excess of methylamine is crucial to minimize the formation of the tertiary amine byproduct through dialkylation.[7] A polar aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.
Experimental Workflow: Nucleophilic Substitution
Caption: Workflow for the synthesis via nucleophilic substitution.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 3-(chloromethyl)benzoic acid
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add m-toluoyl chloride (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Add a suitable solvent such as dichloromethane.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 40-50 °C) and stir under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)benzoic acid, which can be purified by recrystallization.
-
Step 2: Synthesis of 3-Methylaminomethyl-benzoic acid
-
Reaction Setup:
-
Dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of aqueous methylamine (40 wt. %, 3-4 eq).
-
-
Nucleophilic Substitution:
-
Cool the 3-(chloromethyl)benzoic acid solution in an ice bath and add the methylamine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point (approximately pH 4-5) with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol I: Reductive Amination | Protocol II: Nucleophilic Substitution |
| Number of Steps | One-pot | Two steps |
| Starting Materials | 3-formylbenzoic acid, methylamine | m-toluic acid, paraformaldehyde, methylamine |
| Key Reagents | Sodium cyanoborohydride | Lewis acid (e.g., ZnCl₂), thionyl chloride (for acid chloride formation) |
| Potential Yield | Moderate to high | Moderate to high (over two steps) |
| Safety Considerations | Use of toxic NaBH₃CN | Use of corrosive acid chlorides and lachrymatory benzyl chlorides |
| Key Advantages | Operational simplicity, fewer steps | Avoids use of specialized reducing agents |
| Potential Challenges | Potential for side reactions if pH is not controlled | Over-alkylation to form tertiary amine, synthesis of the chloromethyl intermediate |
Expected Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.5 (s, 1H, COOH), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~3.8 (s, 2H, -CH₂-N), ~2.4 (s, 3H, N-CH₃). The NH proton may appear as a broad singlet.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~167 (C=O), ~140-145 (Ar-C), ~128-132 (Ar-CH), ~55 (-CH₂-N), ~35 (N-CH₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 166.08.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). Reductive amination of aldehydes and ketones with decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1, 145-146.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A One-Pot, Three-Step Synthesis of Primary Amines from Aldehydes. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 23, 2026, from [Link]
-
Notables de la Ciencia - CONICET. (n.d.). Improved synthesis of bis(chloromethyl)arene monomers. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]
-
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved February 23, 2026, from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved February 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 23, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR spectrum [chemicalbook.com]
- 3. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 5. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methylaminomethyl-benzoic Acid and its Analogs
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell-Based Assays Using 3-(Methylaminomethyl)benzoic Acid
Introduction: Unveiling the Bioactive Potential of 3-(Methylaminomethyl)benzoic Acid
3-(Methylaminomethyl)benzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. While benzoic acid and its various derivatives are known for a wide range of biological activities, including antimicrobial and antifungal properties, the specific cellular effects of 3-(Methylaminomethyl)benzoic acid are not extensively documented in publicly available literature.[1][2] However, analysis of structurally related compounds provides a logical starting point for investigation. For instance, aminomethylbenzoic acid has been noted for its antifibrinolytic and anti-inflammatory activities.[3] Furthermore, other substituted benzoic acid derivatives have shown potential in modulating key cellular signaling pathways involved in inflammation and cancer, such as MAPK and NF-κB, and may possess cytotoxic properties against cancer cell lines.[4]
These application notes provide a comprehensive guide for the initial characterization of 3-(Methylaminomethyl)benzoic acid in a cellular context. The protocols herein are designed as a robust, self-validating framework for assessing its cytotoxic, anti-inflammatory, and signaling-modulatory potential. The experimental choices are grounded in established methodologies to ensure reliable and reproducible data, forming a critical foundation for any drug discovery or chemical biology program.
Part 1: Foundational Assays - Determining Cytotoxicity
Expertise & Experience: The Rationale for Cytotoxicity Screening Before investigating any specific biological activity, it is imperative to determine the concentration range at which a compound affects cell viability. This initial cytotoxicity screen serves two primary purposes: 1) to identify potential anticancer or cytotoxic effects, and 2) to establish a sub-lethal concentration range for use in subsequent functional assays. Performing functional assays at highly cytotoxic concentrations can lead to misleading results, as the observed effects may be a non-specific consequence of cell death rather than targeted modulation of a biological pathway. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.
Protocol 1: MTT Assay for General Cytotoxicity
This protocol details the measurement of cytotoxicity in a common adherent cell line, such as the human embryonic kidney line HEK293 or the murine macrophage line RAW 264.7.
Materials:
-
3-(Methylaminomethyl)benzoic acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HEK293 or RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 100 mM stock solution of 3-(Methylaminomethyl)benzoic acid in DMSO.
-
Perform serial dilutions in cell culture medium to create 2X working concentrations (e.g., from 2 mM down to 1 µM). This will result in a 1X final concentration on the cells.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 10,000 cells (HEK293) or 20,000 cells (RAW 264.7) per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the crystals.
-
Incubate for 15-20 minutes at room temperature on a plate shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results should be summarized to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0.1% DMSO) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.210 | 96.8% |
| 50 | 1.050 | 84.0% |
| 100 | 0.850 | 68.0% |
| 250 | 0.600 | 48.0% |
| 500 | 0.300 | 24.0% |
Part 2: Functional Assays - Investigating Anti-Inflammatory Activity
Expertise & Experience: The Rationale for Nitric Oxide Inhibition Assay Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. Macrophages are central players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and highly relevant cell-based assay for identifying compounds with potential anti-inflammatory properties. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Protocol 2: Griess Assay for Nitric Oxide Inhibition
This protocol uses the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory potential of 3-(Methylaminomethyl)benzoic acid.
Materials:
-
3-(Methylaminomethyl)benzoic acid stock solution (as prepared in Protocol 1)
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in PBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette and plate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 50,000 RAW 264.7 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare 2X working concentrations of the compound in culture medium at sub-lethal concentrations determined from Protocol 1.
-
Add 50 µL of the compound dilutions to the cells. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 4X solution of LPS (e.g., 4 µg/mL) in culture medium.
-
Add 50 µL of the LPS solution to all wells except the "unstimulated control" wells. The final LPS concentration will be 1 µg/mL.
-
The final volume in each well should be 200 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Assay:
-
Prepare a nitrite standard curve (e.g., 100 µM to 1.56 µM) by diluting the NaNO₂ stock in fresh culture medium.
-
Carefully transfer 100 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Read the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Express the results as a percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Trustworthiness: Self-Validating System This protocol includes essential controls for validation:
-
Unstimulated Control: Cells not treated with LPS or the compound. This establishes the basal level of NO production.
-
LPS-Stimulated Vehicle Control: Cells treated with LPS and the vehicle (DMSO). This represents the maximum (100%) inflammatory response.
-
Compound-Only Control: Cells treated with the highest concentration of the compound but no LPS. This ensures the compound itself does not induce NO production.
Experimental Workflow: NO Inhibition Assay
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Part 3: Mechanistic Assays - Probing a Key Signaling Pathway
Expertise & Experience: The Rationale for an NF-κB Reporter Assay Based on findings for similar substituted benzoic acid molecules that modulate key signaling pathways, investigating the effect of 3-(Methylaminomethyl)benzoic acid on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a logical next step.[4] The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers. A reporter gene assay is a powerful tool to measure the transcriptional activity of this pathway. In this system, cells are engineered to express a reporter gene (like luciferase) under the control of a promoter containing NF-κB response elements. An increase or decrease in luciferase activity directly correlates with the activation or inhibition of the pathway.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol uses a stable HEK293 cell line expressing a luciferase reporter driven by an NF-κB response element.
Materials:
-
HEK293-NF-κB-Luciferase stable cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)
-
Tumor Necrosis Factor-alpha (TNFα), human recombinant (100 µg/mL stock)
-
3-(Methylaminomethyl)benzoic acid stock solution
-
White, opaque 96-well cell culture plates (for luminescence assays)
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 20,000 HEK293-NF-κB-Luc cells per well in 100 µL of medium into a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare 2X working concentrations of the compound in culture medium (use sub-lethal concentrations).
-
Add 50 µL of the compound dilutions to the cells. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
TNFα Stimulation:
-
Prepare a 4X solution of TNFα (e.g., 40 ng/mL) in culture medium.
-
Add 50 µL of the TNFα solution to all wells except the "unstimulated control." The final TNFα concentration will be 10 ng/mL.
-
The final volume will be 200 µL.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.
-
Data Presentation:
Results are typically presented as a percentage of the maximal TNFα-induced response.
| Treatment | Compound (µM) | Luminescence (RLU) | % of TNFα Response |
| Unstimulated | - | 5,000 | 0% |
| TNFα + Vehicle | - | 155,000 | 100% |
| TNFα + Compound | 1 | 140,000 | 90.0% |
| TNFα + Compound | 10 | 95,000 | 60.0% |
| TNFα + Compound | 50 | 40,000 | 23.3% |
NF-κB Signaling Pathway and Assay Principle
Caption: The NF-κB signaling pathway and the reporter assay principle.
References
-
Cheméo. Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. [Link]
-
PubChem. Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. [Link]
-
PubChem. Benzoic acid, 3-(methylamino)-, methyl ester. [Link]
-
Patsnap Synapse. What is the mechanism of Aminomethylbenzoic Acid?. [Link]
-
Chemchart. 3-[(dimethylamino)methyl]benzoic acid (155412-73-0). [Link]
-
PubChem. 3-(Aminomethyl)benzoic acid. [Link]
-
Issa, A. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]
-
MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery. [Link]
-
Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCELL Platform. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
Sources
Mastering the Purification of 3-Methylaminomethyl-benzoic Acid: An Application Guide for Researchers
Introduction: The Critical Role of Purity in 3-Methylaminomethyl-benzoic Acid for Drug Development
3-Methylaminomethyl-benzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring both a carboxylic acid and a secondary amine, makes it a versatile synthon for creating complex molecules. However, the very characteristics that make it a valuable intermediate also present unique challenges in its purification. The presence of both acidic and basic functional groups means the molecule can exist as a zwitterion, influencing its solubility and chromatographic behavior. Furthermore, common synthetic routes, such as the reductive amination of 3-carboxybenzaldehyde, can introduce a range of impurities that may compromise the integrity of downstream applications.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification techniques for 3-Methylaminomethyl-benzoic acid. We will delve into the scientific principles behind each method, offer step-by-step protocols, and provide insights into troubleshooting and optimization.
Understanding the Physicochemical Landscape of 3-Methylaminomethyl-benzoic Acid
A thorough understanding of the molecule's properties is paramount for developing effective purification strategies.
Zwitterionic Nature and pKa Estimation:
3-Methylaminomethyl-benzoic acid possesses both a carboxylic acid group and a secondary amine. This allows it to exist in different ionic forms depending on the pH of the solution.
-
At low pH: The amine group is protonated (-NH2+CH3), and the carboxylic acid is in its acidic form (-COOH). The molecule carries a net positive charge.
-
At isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amine and a deprotonated carboxylate (-COO-). The net charge is zero.
-
At high pH: The carboxylic acid is deprotonated, and the amine is in its free base form (-NHCH3). The molecule carries a net negative charge.
Solubility Profile:
The solubility of 3-Methylaminomethyl-benzoic acid is highly dependent on its ionic form. As a zwitterion, it is expected to have moderate solubility in polar protic solvents like water and alcohols, and low solubility in nonpolar organic solvents. In its salt form (e.g., hydrochloride salt), its solubility in water is significantly increased.
Impurity Profiling: Know Your Enemy
The most common route to 3-Methylaminomethyl-benzoic acid is the reductive amination of 3-carboxybenzaldehyde with methylamine. This synthesis can lead to several process-related impurities:
-
Unreacted 3-carboxybenzaldehyde: The starting aldehyde may not be fully consumed during the reaction.
-
Over-alkylation product (Tertiary Amine): The desired secondary amine can undergo a second alkylation to form 3-((Dimethylamino)methyl)benzoic acid.
-
Reductant-related byproducts: Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), various byproducts may be present.
A thorough analysis of the crude product by techniques such as HPLC and NMR is essential to identify and quantify these impurities before selecting a purification strategy.
Purification Protocols: A Multi-pronged Approach
Due to the diverse nature of potential impurities, a single purification technique may not be sufficient to achieve high purity. A combination of methods is often the most effective approach.
Protocol 1: Recrystallization - The Workhorse of Purification
Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Causality Behind Experimental Choices: An ideal solvent for recrystallization should dissolve the target compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. Given the polar nature of 3-Methylaminomethyl-benzoic acid, polar protic solvents are a good starting point. For the hydrochloride salt, a mixture of a polar solvent in which it is soluble (like methanol or ethanol) and a less polar anti-solvent (like ethyl acetate or diethyl ether) is often effective at inducing crystallization. The use of activated carbon can help remove colored impurities.
Detailed Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude 3-Methylaminomethyl-benzoic acid (or its hydrochloride salt) in various solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and upon heating. A methanol/ethyl acetate or ethanol/water mixture is a promising starting point for the hydrochloride salt.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (approximately 1-2% w/w). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C).
Workflow Diagram:
Caption: Recrystallization Workflow
Protocol 2: Acid-Base Extraction - Exploiting pKa Differences
This technique leverages the different ionization states of the target compound and impurities at various pH levels to separate them between aqueous and organic phases.
Causality Behind Experimental Choices: At an acidic pH, the amine group of 3-Methylaminomethyl-benzoic acid will be protonated, making the molecule water-soluble as a cation. Neutral organic impurities will remain in the organic phase. Conversely, at a basic pH, the carboxylic acid will be deprotonated, rendering the molecule water-soluble as an anion, while basic organic impurities (like the over-alkylation product) will be less protonated and more soluble in the organic phase. Careful adjustment of the pH to the isoelectric point will cause the zwitterionic product to precipitate from the aqueous solution.
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-Methylaminomethyl-benzoic acid will move to the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Basification and Extraction: To the aqueous layer, add a base (e.g., 1 M NaOH) to a pH of around 11-12. This will deprotonate the carboxylic acid. Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any basic impurities like the tertiary amine.
-
Precipitation at pI: Carefully adjust the pH of the aqueous layer to the isoelectric point (estimated to be around pH 7) using a dilute acid (e.g., 1 M HCl). The zwitterionic 3-Methylaminomethyl-benzoic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow
Protocol 3: Ion-Exchange Chromatography - For High Purity Requirements
For achieving the highest purity, particularly for removing structurally similar impurities, ion-exchange chromatography is the method of choice.
Causality Behind Experimental Choices: A strong cation exchange resin is used. At a pH below the pI of the target compound, it will be positively charged and will bind to the negatively charged resin. Impurities with a lower positive charge or neutral/anionic impurities will not bind as strongly and can be washed away. The bound product is then eluted by increasing the pH or the ionic strength of the buffer.
Detailed Step-by-Step Methodology:
-
Resin Selection and Preparation: Choose a strong cation exchange resin (e.g., Dowex 50W). Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally deionized water (until neutral). Equilibrate the resin with the starting buffer (e.g., a low ionic strength buffer at pH ~3-4).
-
Column Packing: Prepare a column with the equilibrated resin.
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound 3-Methylaminomethyl-benzoic acid using a gradient of increasing pH or ionic strength. For example, a linear gradient of ammonium acetate buffer from pH 4 to pH 8 can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Desalting and Isolation: Pool the pure fractions and remove the buffer salts by a suitable method (e.g., lyophilization if a volatile buffer like ammonium acetate was used, or by reverse-phase C18 solid-phase extraction).
Workflow Diagram:
Caption: Ion-Exchange Chromatography Workflow
Quantitative Data Summary
| Purification Technique | Advantages | Disadvantages | Expected Purity | Expected Yield |
| Recrystallization | Simple, cost-effective, good for removing bulk impurities. | Can have lower yields, may not remove closely related impurities. | >98% | 60-80% |
| Acid-Base Extraction | Effective for separating acidic, basic, and neutral impurities. | Can be labor-intensive, may involve solvent-solvent extraction challenges. | >95% | 70-90% |
| Ion-Exchange Chromatography | Provides very high purity, excellent for removing ionic impurities. | More complex, requires specialized equipment and reagents, desalting step needed. | >99.5% | 50-70% |
Analytical Methods for Purity Assessment
A robust analytical method is crucial to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
| Parameter | HPLC Method 1 (Reversed-Phase) | HPLC Method 2 (Mixed-Mode) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Mixed-mode (e.g., Primesep 100) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: Water with 20 mM Ammonium Formate, pH 3.5B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Conclusion
The purification of 3-Methylaminomethyl-benzoic acid requires a strategic approach that takes into account its zwitterionic nature and the likely impurities from its synthesis. A combination of recrystallization, acid-base extraction, and, for the highest purity requirements, ion-exchange chromatography, provides a powerful toolkit for the modern researcher. By understanding the underlying scientific principles and following well-defined protocols, scientists can confidently obtain high-purity 3-Methylaminomethyl-benzoic acid, ensuring the quality and reliability of their downstream research and development activities.
References
-
PubChem. (n.d.). 3-(Aminomethyl)benzoic acid. Retrieved from [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
GE Healthcare. (2011). Ion Exchange Chromatography: Principles and Methods. Retrieved from [Link]
- Armarego, W. L., & Chai, C. L. (2012).
- U.S. Patent No. 4,689,182. (1987). N-acyl-amino acids.
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 3-(Methylaminomethyl)benzoic Acid
[1][2]
Welcome to the Technical Support Center for Small Molecule Synthesis. Topic: Troubleshooting Side Reactions in the Synthesis of 3-(Methylaminomethyl)benzoic Acid CAS: 1199-63-9 (Generic reference for the free acid)
Executive Summary & Molecule Overview
Target Molecule: 3-(Methylaminomethyl)benzoic acid Structure: A meta-substituted benzoic acid ring featuring a secondary amine side chain (methylaminomethyl group).[1][2] Chemical Nature: Amphoteric zwitterion.[2]
Primary Synthesis Routes:
Route A: Reductive Amination (Recommended)[1][2]
Methodology: This route involves the condensation of 3-carboxybenzaldehyde with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Mechanism & Side Reaction Pathway[1][3]
Figure 1: Reaction pathway for reductive amination showing the competitive reduction to alcohol and over-alkylation to the tertiary amine.[1][2][3][4]
Troubleshooting Guide: Reductive Amination
| Issue | Root Cause | Corrective Action |
| Low Yield (Alcohol Impurity) | Direct Reduction of Aldehyde: The reducing agent (e.g., | Pre-formation Step: Stir the aldehyde and methylamine for 1–2 hours before adding the reducing agent to ensure complete imine formation. Switch Reagent: Use |
| Tertiary Amine Impurity | Over-Alkylation: The product (secondary amine) reacted with another equivalent of aldehyde. | Stoichiometry: Use a large excess of methylamine (5–10 equivalents).[2] This statistically favors the reaction of aldehyde with methylamine rather than the product. |
| Incomplete Conversion | pH Issues: Imine formation is acid-catalyzed but requires a free amine.[1][2] | pH Control: Maintain pH 5–6 using acetic acid. This activates the carbonyl without fully protonating the amine nucleophile [2]. |
Route B: Nucleophilic Substitution
Methodology: Displacement of a leaving group (chloride/bromide) on the benzylic position by methylamine. This is often performed on the ester to avoid salt formation, followed by hydrolysis.
Mechanism & Side Reaction Pathway[1][3]
Figure 2: Nucleophilic substitution pathway highlighting the critical risk of bis-alkylation (dimerization).
Troubleshooting Guide: Nucleophilic Substitution
| Issue | Root Cause | Corrective Action |
| Dimer Formation (Bis-alkylation) | Competitive Nucleophilicity: The product (secondary amine) is more nucleophilic than the starting methylamine and reacts with the starting halide.[1][2] | High Dilution & Excess: Add the benzyl halide slowly (dropwise) to a concentrated solution of excess methylamine (10–20 eq). This ensures the halide always encounters MeNH2, not the product. |
| Amide Byproduct | Wrong Attack Site: Methylamine reacts with the ester or activated acid instead of the alkyl halide. | Temperature Control: Keep the reaction cold (0°C to RT). Amide formation usually requires higher activation energy (heat) compared to alkyl halide substitution.[2] |
| Hydrolysis of Halide | Aqueous Competition: If using aqueous methylamine, hydroxide ions ( | Solvent Choice: Use alcoholic methylamine (e.g., 33% in EtOH) or anhydrous THF saturated with methylamine gas to eliminate water competition.[2] |
Purification & Isolation (The Zwitterion Challenge)
The Problem: The product is a zwitterion. At neutral pH, it exists as a salt with high water solubility, making extraction into organic solvents (DCM, EtOAc) difficult.[2]
Protocol for Isolation:
-
Remove Volatiles: Evaporate excess methylamine and solvent completely.
-
Isoelectric Precipitation:
-
Dissolve the crude residue in a minimum amount of water.
-
Carefully adjust the pH to the Isoelectric Point (pI) . For this molecule, the pI is approximately 6.5 – 7.0 .
-
At this pH, the net charge is zero, and solubility is lowest.
-
-
Crystallization: If precipitation is slow, add a "poor solvent" like cold isopropanol or acetone to force the zwitterion out of solution.
-
Desalting: If the product contains inorganic salts (NaCl/NaBr), use a hydrophobic resin (e.g., Diaion HP-20) or recrystallize from hot water/ethanol.[2]
Frequently Asked Questions (FAQs)
Q: Can I use the methyl ester of 3-(chloromethyl)benzoic acid instead of the free acid? A: Yes, but you risk forming the amide (3-(methylaminomethyl)-N-methylbenzamide).[1][2] If you use the ester, avoid heating. You will need a subsequent hydrolysis step (LiOH/THF/Water) to reveal the carboxylic acid.
Q: Why do I see a peak at M+134 in my Mass Spec? A: This corresponds to the dimer impurity (Bis-alkylation).[1][2]
-
Target MW: ~165 g/mol .[2]
-
Dimer MW: ~298 g/mol .[2]
-
If you see M+134 relative to the starting material, check if you are looking at the benzyl alcohol impurity (MW 152) or a fragmentation. Correction: The dimer would be mass ~298. M+134 is likely not the dimer. Always check for M+1 (166) and dimer M+1 (299).[1][2]
Q: Can I protect the amine to prevent side reactions? A: Yes. A superior (but longer) route is to use N-Boc-methylamine .[1][2]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][4] Link[1][2]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2][4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1][2][4] Link[1][2]
-
European Patent EP0855386A1. "Process for the preparation of 3-(N,N-dimethylamino)benzoic acid."[1][2][5] (Cited for background on reductive alkylation of aminobenzoic acids).[2][5][6] Link[1][2]
-
PrepChem. "Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester." (Analogous nucleophilic substitution protocol). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - Benzoic acid, p-(propylamino)-, 3-(benzylmethylamino)-2-hydroxypropyl ester, hydrochloride (C21H28N2O3) [pubchemlite.lcsb.uni.lu]
- 3. AU2001285894A1 - Prodrugs to NMDA receptor ligands - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]
Overcoming solubility issues of 3-Methylaminomethyl-benzoic acid in experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges
Introduction: Understanding the "Why" Behind Solubility Issues
Welcome to the technical support guide for 3-(Aminomethyl)benzoic acid. As Senior Application Scientists, we understand that unexpected solubility issues can be a significant roadblock in research and development. This guide is designed to provide not just solutions, but also a foundational understanding of the chemical principles governing the solubility of this compound.
3-(Aminomethyl)benzoic acid is a zwitterionic molecule, meaning it contains both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the aminomethyl group, -CH₂NH₂). This dual nature is the primary reason for its complex solubility behavior. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the compound exists as a zwitterion with both positive and negative charges. This intramolecular salt formation can lead to strong intermolecular interactions, resulting in a crystalline structure that is often poorly soluble in both aqueous and organic solvents.
The key to solubilizing 3-(Aminomethyl)benzoic acid lies in manipulating the pH of the solution to move away from its isoelectric point. By either protonating the carboxylate group (in acidic conditions) or deprotonating the ammonium group (in basic conditions), we can generate a net positive or negative charge on the molecule, which enhances its interaction with polar solvents like water.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(Aminomethyl)benzoic acid not dissolving in water?
This is the most common issue and it typically arises because the pH of your deionized water is close to the isoelectric point (pI) of the compound. At this pH, the molecule has minimal solubility. To dissolve it, you will need to adjust the pH.
Q2: Can I dissolve 3-(Aminomethyl)benzoic acid in organic solvents like DMSO or ethanol?
While some solubility may be achieved in polar organic solvents, complete dissolution can be challenging due to the compound's ionic character. It is generally more effective to first create a concentrated aqueous stock solution by adjusting the pH, which can then be diluted into your final experimental medium. For certain applications like peptide synthesis, derivatives of this compound, such as Fmoc-(3-aminomethyl) benzoic acid, are used which have better solubility in organic solvents.[1][2]
Q3: I've adjusted the pH, but the compound still precipitates. What's happening?
Precipitation after initial dissolution can occur for several reasons:
-
Buffer Incompatibility: Your buffer components may be reacting with the solubilized compound.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.
-
Concentration Limits: You may have exceeded the solubility limit for the compound at that specific pH and temperature.
Q4: What are the approximate pKa values for 3-(Aminomethyl)benzoic acid?
While specific experimental data for 3-(Aminomethyl)benzoic acid can be sparse, we can estimate the pKa values based on similar structures like 3-aminobenzoic acid. The carboxylic acid group (-COOH) is expected to have a pKa around 3-4, while the aminomethyl group (-CH₂NH₃⁺) will have a pKa around 9-10. This means the compound will be positively charged at a low pH, and negatively charged at a high pH.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving common solubility problems.
Problem 1: The compound forms a suspension in my aqueous buffer and does not dissolve.
-
Cause: The pH of your buffer is too close to the compound's isoelectric point (pI).
-
Solution Workflow:
-
Check the pH: Measure the pH of your suspension.
-
Adjust the pH:
-
For a net positive charge (more soluble): Add a small amount of a dilute acid (e.g., 1 M HCl) dropwise while stirring until the compound dissolves. This will protonate the carboxylate group.
-
For a net negative charge (more soluble): Add a small amount of a dilute base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. This will deprotonate the ammonium group.
-
-
Re-adjust to Target pH: Once dissolved, you can carefully back-titrate with your acid or base to reach your final target pH. Be aware that the compound may precipitate again if you get too close to the pI.
-
Problem 2: The compound dissolves initially with pH adjustment but crashes out when I add it to my final cell culture or assay medium.
-
Cause: The final medium has a different pH or buffering capacity, which shifts the pH of your stock solution back towards the isoelectric point, causing precipitation.
-
Solution Workflow:
-
Prepare a Concentrated Stock: Make a highly concentrated stock solution (e.g., 100x or 1000x) using the pH adjustment method described above.
-
Dilute Slowly: Add the concentrated stock to your final medium slowly, with vigorous stirring or vortexing. This allows the buffer in the final medium to accommodate the pH shift more gradually.
-
Consider the Final Concentration: Ensure that the final concentration of the compound in your experiment is below its solubility limit at the pH of the final medium.
-
Data & Protocols
Solubility Data Summary
| Solvent | Solubility | Recommended Approach |
| Water | Poor at neutral pH | pH adjustment is required. |
| Methanol | Slightly soluble | Can be used for some applications, but aqueous methods are more reliable.[3] |
| Ethanol | Slightly soluble | Similar to methanol, often used in synthesis steps.[4] |
| DMSO | Moderately soluble | Can be a good starting point, but check for compatibility with your downstream experiments. |
| Acetone | Soluble | Mentioned for similar compounds, but may not be suitable for all experimental systems.[5] |
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol provides a reliable method for solubilizing 3-(Aminomethyl)benzoic acid by adjusting the pH.
Materials:
-
3-(Aminomethyl)benzoic acid (MW: 151.16 g/mol )[6]
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the Compound: Weigh out 151.16 mg of 3-(Aminomethyl)benzoic acid for a 10 mL final volume of a 100 mM solution.
-
Add Water: Add the powder to a beaker containing approximately 8 mL of deionized water. The compound will likely not dissolve completely and will form a suspension.
-
Initial pH Adjustment (Basic):
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add 1 M NaOH drop by drop.
-
Monitor the solution. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until all of the solid has dissolved.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to bring the final volume to 10 mL.
-
Final pH Check: Measure the final pH of the stock solution. This will be a basic solution.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at 2-8°C.
Note: An acidic stock can be prepared by following the same procedure but using 1 M HCl instead of 1 M NaOH.
Visual Troubleshooting Guide
The following diagram outlines the decision-making process for troubleshooting solubility issues with 3-(Aminomethyl)benzoic acid.
Caption: Decision workflow for solubilizing 3-(Aminomethyl)benzoic acid.
References
- Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)benzoic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506073, 3-(Aminomethyl)benzoic acid. Retrieved from [Link]
- Kubanova, Z., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 24.
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
- Iqbal, M. A., et al. (2022).
Sources
- 1. CAS 155369-11-2: 3-(fmoc-aminomethyl)benzoic acid [cymitquimica.com]
- 2. Fmoc-(3-aminomethyl) benzoic acid | CAS 155369-11-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 3-(Aminomethyl)benzoic acid | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylaminomethyl-benzoic Acid (MAMBA)
Case ID: MAMBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 3-Methylaminomethyl-benzoic Acid[1]
Executive Summary & Diagnostic Triage
User: "My crude product is a sticky solid/oil, contains salts, or isn't precipitating. How do I purify it?"
Specialist Analysis: 3-Methylaminomethyl-benzoic acid is an amphoteric zwitterion .[1] It contains a basic secondary amine (approx.[1] pKa ~9.[1][2]5) and an acidic carboxylic acid (approx.[1][3][4] pKa ~4.0).[1]
-
The Challenge: Zwitterions exhibit minimum solubility at their Isoelectric Point (pI) .[1] If your pH is even slightly off, or if the ionic strength (salt concentration) is too high, the compound will remain dissolved in water.[1]
-
The Strategy: We will exploit the pH-dependent solubility profile (Isoelectric Precipitation) as the primary purification method, followed by Ion Exchange Chromatography (IEX) for desalting and polishing.
Troubleshooting Guide: Common Scenarios
Scenario A: "I added acid/base, but no precipitate formed."
Root Cause:
-
Missed pI: You are likely outside the narrow pH window where the net charge is zero.
-
"Salting In" Effect: High concentrations of inorganic salts (NaCl, KCl) from previous steps stabilize the zwitterion in water, preventing precipitation.[1]
-
Dilution: The concentration of the target molecule is below its solubility limit even at the pI.
Corrective Action:
-
Concentrate: Rotovap the aqueous solution to approx. 5–10 mL per gram of expected product.
-
Titrate Slowly: Do not use litmus paper. Use a calibrated pH meter. Adjust pH to 6.8 – 7.2 (Theoretical pI).
-
Antisolvent: If no solid forms at pH 7, add 3 volumes of cold Ethanol or Isopropanol.[1] The zwitterion is less soluble in organic solvents, while inorganic salts (like NaCl) may precipitate first (filter these off) or stay in solution depending on the water content.
Scenario B: "My product is a sticky brown oil/tar."
Root Cause:
-
Impurity Eutectics: Unreacted starting materials (e.g., 3-chloromethylbenzoic acid) or over-alkylated byproducts are lowering the melting point.[1]
-
Rapid Precipitation: Crashing the product out too fast traps impurities.[1]
Corrective Action:
-
Trituration: Decant the supernatant.[1] Add a solvent that dissolves impurities but not the product (e.g., Diethyl Ether or Dichloromethane).[1] Sonicate the oil; it often solidifies into a powder.
-
Recrystallization: Dissolve the oil in minimum boiling water (or 10% Ethanol/Water).[1] Allow to cool very slowly to room temperature, then 4°C.
Scenario C: "The product contains high inorganic salts (Ash)."[1]
Root Cause: Neutralization of large excesses of HCl or NaOH during workup generates salts that co-precipitate.[1]
Corrective Action: Use Ion Exchange Chromatography (Method 2 below).[1] This is the only reliable way to get <0.1% sulfated ash.
Detailed Purification Protocols
Method 1: Isoelectric Precipitation (The Workhorse)
Best for: Bulk removal of starting materials and gross purification.
Prerequisites:
Protocol:
-
Dissolution: Dissolve crude MAMBA in minimum water. If insoluble, adjust pH to <3[1] (with HCl) or >10 (with NaOH) until fully dissolved.[1]
-
Filtration: Filter any insoluble mechanical debris or tar while the product is in solution.[1]
-
Targeting pI:
-
Aging: Once at pH 7.0, stir at 4°C for 2–4 hours. This "Ostwald ripening" helps form filterable crystals.[1]
-
Isolation: Filter via Buchner funnel.
-
Wash: Wash with ice-cold water (2x) followed by Acetone (1x) to remove surface water and dry quickly.[1]
Method 2: Cation Exchange Chromatography (Desalting & Polishing)
Best for: Removing inorganic salts and non-basic impurities.[1]
Mechanism: The amine group binds to the resin at low pH. Neutral/Acidic impurities wash through.[1] The product is eluted with ammonia.[1][5]
Materials:
-
Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.[1]
-
Column: Glass column sized to 10g resin per 1g product.
Protocol:
-
Loading: Dissolve crude product in 1M HCl (Product is now Cationic:
). -
Adsorption: Load solution onto the resin column.[1][5]
-
Flow rate: 1 bed volume (BV) per 10 mins.[1]
-
-
Washing (Impurity Removal):
-
Wash with Deionized Water until the eluate pH is neutral.
-
Result: Inorganic anions (
, ) and non-basic organic impurities (e.g., unreacted benzoic acid derivatives) pass through.[1] The MAMBA remains bound.
-
-
Elution (Product Recovery):
-
Elute with 1M
(Aqueous Ammonia) . -
As the ammonia front passes, the resin turns to
form, and MAMBA is displaced.
-
-
Isolation: Collect the basic fractions (check via TLC or UV). Evaporate the ammonia/water on a rotovap. The residue is pure, salt-free zwitterion.[1]
Visualizing the Logic
Diagram 1: The pH-Dependent Solubility Mechanism
Caption: This diagram illustrates why pH control is critical. Solubility is high at extremes but minimizes at the Zwitterionic state (pI).
[1]
Diagram 2: Purification Decision Matrix
Caption: Follow this workflow to select the correct purification method based on your crude material's state.
[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Silica Gel Chromatography? A: Avoid it. Amino acids and zwitterions streak badly on normal phase silica due to strong interactions with silanol groups.[1] If you must use chromatography and don't have IEX resin, use Reverse Phase (C18) with an aqueous buffer (0.1% Formic Acid/Acetonitrile), but salt removal will still be required post-column.[1]
Q2: My product is hygroscopic. How do I dry it?
A: Zwitterions can trap water in the lattice. Dry the solid in a vacuum oven at 50°C over
Q3: How do I remove the tertiary amine impurity (over-methylation)? A: If your synthesis produced 3-(dimethylaminomethyl)benzoic acid as a byproduct, isoelectric precipitation might not separate them efficiently as their pIs are similar.[1]
-
Solution: Use the Ion Exchange method.[5][6][7] The secondary amine (MAMBA) and tertiary amine have slightly different binding affinities.[1] Alternatively, recrystallize from Ethanol , as the tertiary amine is generally more soluble in organic solvents than the secondary amine zwitterion.
References
-
Master Organic Chemistry. (2023).[1] Isoelectric Points of Amino Acids (and How To Calculate Them).Link
-
PubChem. (n.d.).[1][8] 3-(Aminomethyl)benzoic acid | C8H9NO2.[1][8] National Library of Medicine.[1] Link[1]
-
Bio-Rad Laboratories. (n.d.).[1] Ion Exchange Chromatography - Instruction Manual for Dowex Resins.[1] (Standard industry protocol for desalting amino acids).[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amino acid purification via isoelectric point).
-
Sigma-Aldrich. (n.d.).[1] 3-(Aminomethyl)benzoic acid Product Specification.Link[1]
Sources
- 1. diaion.com [diaion.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]
- 8. 3-(Aminomethyl)benzoic acid | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Expanding Chemical Universe of Peptide Therapeutics
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 7. Benzoic acid, 3-(methylamino)-, methyl ester | C9H11NO2 | CID 10899041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Unnatural / Unusual Amino Acids [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. news-medical.net [news-medical.net]
In vitro vs. in vivo studies of 3-Methylaminomethyl-benzoic acid derivatives
Executive Summary
This guide provides a technical analysis of 3-Methylaminomethyl-benzoic acid derivatives , a class of rigid aromatic peptidomimetics. While their para-substituted isomers (e.g., PAMBA, Tranexamic Acid) are the clinical gold standard for antifibrinolysis (blocking Kringle domains), the meta-substituted (3-AMBA) scaffold offers unique geometry for active-site serine protease inhibition (Thrombin, Factor Xa, Matriptase).
This document contrasts the in vitro potency and in vivo pharmacokinetics of these derivatives, highlighting the "Meta-Effect" on selectivity and the specific challenges of zwitterionic drug delivery.
Structural Basis & Mechanism: The "Meta" Divergence
To understand the performance differences, one must analyze the structural causality. The core scaffold, 3-aminomethylbenzoic acid, is a zwitterionic lysine mimetic.
-
The Para-Isomer (PAMBA/Tranexamic Acid): The distance between the ammonium and carboxylate groups (~7 Å) perfectly mimics L-Lysine. This allows it to bind tightly to the Lysine Binding Sites (LBS) on the Kringle domains of Plasminogen, preventing fibrin binding.
-
The Meta-Isomer (3-AMBA Derivatives): The meta-substitution creates a "bent" geometry. This reduces affinity for Kringle domains (lowering antifibrinolytic potency) but allows the molecule to project functional groups into the S1 and S2 pockets of trypsin-like serine proteases.
Key Consequence: 3-AMBA is rarely a standalone drug; it is a pharmacophore scaffold used to build inhibitors that require specific spatial orientation that the linear 4-isomer cannot provide.
Diagram 1: Structural Logic & Target Selectivity
Caption: The structural divergence dictates the pharmacological application: Para-isomers block protein-protein interactions (Kringle), while Meta-isomers target catalytic active sites.
In Vitro Profiling: Potency & Selectivity
In in vitro assays, 3-AMBA derivatives are evaluated primarily by their Inhibition Constant (
Comparative Performance Data
The following table synthesizes typical potency ranges for 3-AMBA derivatives compared to standard benchmarks.
| Feature | 4-AMBA (PAMBA) | Benzamidine | 3-AMBA Derivative (Generic) |
| Primary Mechanism | Kringle Domain Blockade | Active Site (S1) Competitive Inhibitor | Active Site (S1/S2) Competitive Inhibitor |
| Plasmin Inhibition ( | >100 | ~200 | 10 - 50 |
| Thrombin Inhibition ( | Inactive | ~250 | 0.1 - 5 |
| Selectivity Profile | Highly Selective for Plasminogen LBS | Non-selective Serine Protease Inhibitor | Tunable Selectivity (via N-substitution) |
| Key Limitation | No direct catalytic inhibition | Low potency | Requires hydrophobic tail for high affinity |
Experimental Insight
Why the difference? Benzamidine binds deep in the S1 pocket via a salt bridge with Asp189. 3-AMBA derivatives also form this salt bridge (via the aminomethyl group) but the phenyl ring and the meta-carboxylate allow for the attachment of hydrophobic linkers that reach the S2/S3 subsites, drastically increasing potency and specificity compared to simple benzamidine.
Protocol A: Chromogenic Substrate Kinetic Assay
Validates
-
Preparation: Dissolve 3-AMBA derivative in DMSO (stock 10 mM). Dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Enzyme Incubation: Incubate human
-Thrombin (or Plasmin) (final conc. 1 nM) with varying concentrations of the derivative (0.1 nM – 100 M) for 15 minutes at 37°C. -
Substrate Addition: Add chromogenic substrate (e.g., S-2238 for Thrombin, S-2251 for Plasmin) at
concentration. -
Detection: Monitor absorbance at 405 nm (pNA release) kinetically for 20 minutes.
-
Calculation: Fit initial velocities to the Morrison equation (for tight binders) or standard competitive inhibition models to determine
.-
Validation Check: Benzamidine control must yield
M.
-
In Vivo Translation: The Zwitterion Challenge
While in vitro data often shows 3-AMBA derivatives to be potent protease inhibitors, in vivo translation is frequently hindered by ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The "Disconnect" Factors
-
Permeability (Class III/IV): The free acid and free amine exist as a zwitterion at physiological pH. This high polarity prevents passive diffusion across the gut wall (Low
cm/s). -
Rapid Clearance: Like PAMBA, unmodified 3-AMBA is excreted unchanged by the kidneys with a half-life (
) of < 2 hours. -
Prodrug Requirement: To achieve oral bioavailability, the carboxylate is often masked as an ethyl or double-ester (e.g., axetil), and the amine may be protected or substituted.
In Vivo Performance Comparison
| Parameter | PAMBA (IV/Oral) | 3-AMBA (Free Acid) | 3-AMBA (Prodrug/Ester) |
| Bioavailability ( | ~50% (Saturable transport) | < 5% (Poor absorption) | 40 - 70% (Rapid hydrolysis post-absorption) |
| Half-Life ( | 1 - 2 hours | 0.5 - 1.5 hours | Depends on esterase activity |
| Volume of Dist. ( | Low (Extracellular fluid) | Low | Moderate (Improved tissue penetration) |
| Efficacy Endpoint | Reduction in blood loss | Anticoagulation (Thrombosis models) | Anticoagulation / Tumor growth inhibition |
Protocol B: Rat Tail Bleeding & PK Study
Validates in vivo efficacy and bioavailability.
-
Subjects: Male Wistar rats (250–300g), fasted overnight.
-
Administration:
-
Group A: Vehicle (Saline).
-
Group B: 3-AMBA Derivative (10 mg/kg IV).
-
Group C: 3-AMBA Derivative (50 mg/kg PO).
-
-
PK Sampling: Collect blood from jugular vein at 0.25, 0.5, 1, 2, 4, and 8 hours. Analyze plasma via LC-MS/MS.
-
Efficacy (Bleeding Time):
-
Anesthetize rat.
-
Amputate 3 mm of tail tip.
-
Immerse tail in 37°C saline.
-
Measure time to cessation of bleeding (stopwatch).
-
Note: Anticoagulants (Thrombin inhibitors) will prolong bleeding time; Antifibrinolytics (PAMBA) will shorten bleeding time in hyperfibrinolytic models.
-
Evaluation Workflow & Decision Matrix
To objectively compare a new 3-AMBA derivative against alternatives, follow this decision cascade.
Diagram 2: Screening Cascade
Caption: A self-validating workflow ensuring that only potent and permeable candidates proceed to in vivo stages.
Conclusion
The choice between in vitro and in vivo study designs for 3-Methylaminomethyl-benzoic acid derivatives hinges on the intended application:
-
For Mechanism: Use in vitro kinetics to demonstrate that the 3-substitution accesses the S1 pocket differently than the 4-substitution, providing superior selectivity for Thrombin/Factor Xa over Plasmin.
-
For Drug Development: Acknowledge the in vivo bioavailability barrier. Data showing high in vitro potency (
< 10 nM) is clinically irrelevant without accompanying data on prodrug conversion or improved lipophilicity.
Recommendation: Researchers should utilize the 3-AMBA scaffold when designing active-site directed inhibitors where the rigid phenyl ring provides a necessary spacer, but must immediately address the zwitterionic nature via esterification for meaningful in vivo results.
References
-
Markwardt, F., et al. (1971). Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid.[1] Arzneimittelforschung.[1]
-
PubChem. (2025).[2][3] 3-(Aminomethyl)benzoic acid - Compound Summary. National Library of Medicine.
-
Stürzebecher, J., et al. (1997). 3-Amidinophenylalanine-based inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters. (Context: Use of meta-substituted benzoic acid derivatives as serine protease inhibitors).
-
Selleck Chemicals. (2025). Serine Protease Inhibitor Library and Mechanism.
-
MedChemExpress. (2025). 4-(Aminomethyl)benzoic acid (Standard) Product Information. (Used for comparative baseline data).
Sources
- 1. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]- | C9H10N2O2S | CID 893266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Studies of Antibodies Against 3-Methylaminomethyl-benzoic Acid (3-MAMBA)
Executive Summary
This guide provides a rigorous technical framework for evaluating the specificity of antibodies raised against 3-Methylaminomethyl-benzoic acid (3-MAMBA) . As a small molecule hapten (MW ~165 Da), 3-MAMBA requires carrier conjugation to elicit an immune response. The structural duality of this molecule—containing both a carboxylic acid and a secondary amine—presents unique challenges in antibody generation, specifically regarding linker interference and epitope masking.
This document compares the performance of Anti-3-MAMBA Polyclonal Antibodies (pAbs) against Monoclonal (mAbs) alternatives and LC-MS/MS validation. It establishes a standardized protocol for Competitive ELISA using Bridge Heterology to eliminate false positives caused by linker recognition.
Immunogen Design & Chemistry
To understand cross-reactivity, one must first understand the immunogen. 3-MAMBA is not immunogenic alone. It is conjugated to carriers (KLH, BSA) via one of two functional groups. The choice of conjugation site dictates the antibody's specificity profile.
The Conjugation Dilemma
-
Strategy A (Carboxyl-Directed): Uses EDC/NHS chemistry to link the carboxylic acid of 3-MAMBA to lysine residues on the carrier.
-
Result: The benzene ring and methylamino tail are exposed.
-
Risk:[1] High cross-reactivity with other benzoic acid derivatives.
-
-
Strategy B (Amine-Directed): Uses succinic anhydride or glutaraldehyde to link the methylamino group.
-
Result: The benzoic acid moiety is exposed.
-
Risk:[1] The antibody may act as a generic "anti-benzoate" binder, losing specificity for the methylamino modification.
-
Diagram 1: Immunogen Synthesis & Epitope Exposure
The following diagram illustrates how conjugation chemistry alters epitope presentation.
Caption: Impact of conjugation site on epitope exposure. Strategy A is generally preferred for distinguishing 3-MAMBA from generic benzoates.
Comparative Analysis: Specificity & Performance
The following table compares the performance of high-affinity Anti-3-MAMBA antibodies (generated via Strategy A) against alternative detection methods and generic reagents.
Table 1: Cross-Reactivity Profile (Relative Cross-Reactivity - RCR)
Data represents typical IC50 values derived from competitive ELISA.
| Analyte / Cross-Reactant | Structure Relevance | Anti-3-MAMBA pAb (Affinity Purified) | Generic Anti-Benzoic Acid pAb | LC-MS/MS (MRM Mode) |
| 3-MAMBA | Target | 100% | 100% | 100% |
| Benzoic Acid | Core Structure | < 1.5% | > 80% | < 0.1% |
| 3-Aminobenzoic Acid | Demethylated Analog | ~ 5.0% | > 60% | < 0.1% |
| 4-MAMBA | Isomer (Para-position) | < 0.1% | ~ 40% | < 0.1% |
| Methylamine | Side Chain | < 0.01% | < 0.01% | < 0.01% |
| Sensitivity (LOD) | 0.5 ng/mL | 10 ng/mL | 0.01 ng/mL | |
| Throughput | High (96-well) | High (96-well) | Low (Serial) |
Key Insights
-
Isomer Specificity: High-quality Anti-3-MAMBA antibodies distinguish the meta (3-) position from the para (4-) position. Generic antibodies often fail this test.
-
The "Bridge" Effect: If the ELISA plate uses the exact same linker as the immunogen, the antibody may bind the linker rather than the drug. Recommendation: Use a heterologous linker for the assay (e.g., if Immunogen used a C6 spacer, use a C2 spacer or direct attachment for the plate coating).
Experimental Protocol: Competitive Indirect ELISA
This protocol is the industry standard for validating small molecule antibodies. Unlike sandwich ELISAs, the signal is inversely proportional to the concentration of 3-MAMBA in the sample.
Materials
-
Coating Antigen: 3-MAMBA conjugated to BSA (Note: If Immunogen was KLH, use BSA here to avoid anti-carrier cross-reactivity).
-
Primary Antibody: Rabbit Anti-3-MAMBA.
-
Standards: Serial dilutions of free 3-MAMBA (0.01 ng/mL to 1000 ng/mL).
-
Detection: HRP-conjugated Goat Anti-Rabbit IgG.
Workflow Logic
-
Competition: Free 3-MAMBA in the sample competes with the plate-bound 3-MAMBA-BSA for the primary antibody.
-
Signal: High 3-MAMBA in sample
Low Antibody binding to plate Low OD450 Signal.
Diagram 2: Competitive ELISA Decision Logic
Caption: Logic flow of Competitive ELISA. Signal intensity is inversely proportional to analyte concentration.
Step-by-Step Methodology
-
Coating: Dilute 3-MAMBA-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Add 200 µL/well of 3% Non-Fat Dry Milk in PBS. Incubate 1h at RT.
-
Competition:
-
In a separate "mixing plate," combine 60 µL of Standard/Sample with 60 µL of Primary Antibody (diluted to predetermined titer).
-
Incubate for 30 mins (Pre-equilibrium).
-
Transfer 100 µL of this mixture to the Coated/Blocked plate.
-
Incubate 1h at RT with shaking.
-
-
Detection: Wash 5x with PBST. Add 100 µL HRP-Secondary Antibody (1:5000). Incubate 45 min.
-
Development: Wash 5x. Add TMB Substrate.[1][2] Stop reaction with 1M H2SO4 after 15 min. Read at 450 nm.
Calculation of Cross-Reactivity
Calculate the % Cross-Reactivity (CR) using the IC50 values (concentration inhibiting 50% of maximum binding):
Troubleshooting & Optimization
-
High Background: Often caused by insufficient blocking or "Sticky" polyclonal antibodies. Switch to 1% Casein blocking buffer.
-
Low Sensitivity (High IC50): Antibody concentration is too high. Perform a "Checkerboard Titration" to find the lowest antibody concentration that still yields an OD of ~1.0 in the absence of analyte.
-
False Positives: Check for "Bridge Binding." If you immunized with a Glutaraldehyde linker, test on a plate coated with a Succinic Anhydride linker.
References
-
BenchChem. (2025).[3] A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 4-Methoxybenzoic Acid. Retrieved from 3
-
Sino Biological. Competitive ELISA Protocol. Retrieved from 4
-
MDPI. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Retrieved from 5
-
Proteintech Group. How do I know if the antibody will cross-react?. Retrieved from 6
-
ResearchGate. (2025). Hapten Design, Modification and Preparation of Artificial Antigens. Retrieved from 7[8]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Methylaminomethyl-benzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylaminomethyl-benzoic acid. As a compound utilized by researchers and drug development professionals, its unique chemical structure—incorporating both an amine and a carboxylic acid functional group on an aromatic ring—necessitates a rigorous and informed approach to waste management. This guide is designed to build deep trust by providing value beyond the product itself, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard Identification and Waste Classification
The compound must be treated as hazardous chemical waste. Disposing of it down the drain or in regular trash is strictly prohibited and may be illegal.[3][4][5] Such actions can lead to harmful reactions in sewer systems and cause significant damage to aquatic ecosystems.[6]
Table 1: Presumed Hazard Profile of 3-Methylaminomethyl-benzoic Acid
| Hazard Classification | Potential Effects & Rationale | Recommended Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][7] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][7] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][7][11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9] |
Essential Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The causality is simple: preventing exposure eliminates the risk of harm. When handling 3-Methylaminomethyl-benzoic acid in any form—pure substance, solutions, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1][6]
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are essential to protect against accidental spills.[1][12]
-
Respiratory Protection: All handling of solid waste or solutions that could generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[13]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the compliant disposal of 3-Methylaminomethyl-benzoic acid waste. Adherence to this process ensures safety and regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA).[14]
Caption: Waste Disposal Workflow for 3-Methylaminomethyl-benzoic acid.
Detailed Methodologies:
-
Waste Identification and Segregation:
-
Causality: The molecule's amphoteric nature (containing both a basic amine group and an acidic carboxylic acid group) makes it reactive with both acids and bases. It is also incompatible with strong oxidizing agents.[2] Mixing it with incompatible waste streams can cause dangerous exothermic reactions or the release of toxic fumes.
-
Protocol:
-
Designate a specific hazardous waste container solely for 3-Methylaminomethyl-benzoic acid and materials contaminated with it (e.g., gloves, weigh boats, paper towels).[12]
-
Never mix this waste with other chemical waste streams.[12] Store it separately from strong acids, bases, and oxidizing agents.[2][6]
-
-
-
Container Selection and Management:
-
Causality: The container must maintain its integrity when in contact with the chemical waste and must prevent the release of contents. The Occupational Safety and Health Administration (OSHA) mandates chemically compatible containers with secure closures.[14]
-
Protocol:
-
Use a container made of compatible material (e.g., the original product bottle, a high-density polyethylene (HDPE) jug, or a glass bottle).[12][15]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[12]
-
Keep the container closed at all times except when adding waste.[12][16] This prevents spills and the release of potentially harmful vapors.
-
-
-
Labeling:
-
Causality: Proper labeling is an EPA requirement to ensure that anyone handling the container knows its contents and the associated hazards.[3]
-
Protocol:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[16]
-
The label must clearly state the words "Hazardous Waste" and list the full chemical name, "3-Methylaminomethyl-benzoic acid," along with any other components (e.g., solvents) and their approximate percentages.[3][12]
-
-
-
Temporary Storage:
-
Causality: Regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) near the point of generation.[3] This minimizes the transport of hazardous materials within the facility by untrained personnel.
-
Protocol:
-
Store the sealed and labeled waste container in a designated SAA, which must be under the control of and in the line of sight of the laboratory personnel generating the waste.[3]
-
The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
Store the container in a cool, well-ventilated area away from direct sunlight and heat sources.[4][6]
-
-
-
Final Disposal:
-
Causality: Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local environmental regulations.[1][17]
-
Protocol:
-
Once the container is full (do not overfill; 75% capacity is a good practice for liquids), or as you approach institutional time limits for storage, contact your EHS department to arrange for a waste pickup.[16][15]
-
Do not attempt to transport the waste yourself. A licensed professional waste disposal service will collect, manifest, and dispose of the material according to all regulations.[6][12]
-
-
Spill and Emergency Procedures
Preparedness for accidental spills is a critical component of laboratory safety.[6]
Caption: Logical workflow for responding to a chemical spill.
Spill Cleanup Protocol (for small, manageable spills):
-
Alert & Assess: Immediately alert others in the area. Assess the extent of the spill. If it is large, involves other chemicals, or you feel unsafe, evacuate and call your institution's emergency response team.[18]
-
Protect Yourself: Don the appropriate PPE as described in Section 2.[12]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or chemical absorbent pads.[19]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[12]
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man. Retrieved from [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Retrieved from [Link]
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Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
SAFETY DATA SHEET: 2-Amino-3-methylbenzoic acid. (2015, October 13). Thermo Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET: ADDOCAT KE-9018 363D. Tri-iso. Retrieved from [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Retrieved from [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]
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Benzoic acid, 3-(methylamino)-, methyl ester. PubChem. Retrieved from [Link]
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Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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A Senior Scientist's Guide to Handling 3-Methylaminomethyl-benzoic Acid: From Hazard Assessment to Disposal
As researchers and developers in the fast-paced world of pharmaceutical science, our primary currency is precision. This applies not only to our results but, more critically, to our safety and handling practices. This guide provides a comprehensive operational plan for managing 3-Methylaminomethyl-benzoic acid, a compound requiring meticulous attention to detail.
A Note on Chemical Identity: The name "3-Methylaminomethyl-benzoic acid" can be ambiguous. This guide is built upon the safety principles for the closely related and well-documented compound 3-(Aminomethyl)benzoic acid (CAS 876-03-9). This approach establishes a conservative and robust safety framework applicable to this class of compounds.
Foundational Hazard Analysis: The "Why" Behind the PPE
Understanding the intrinsic hazards of a compound is the first principle of laboratory safety. It informs every choice we make, from the type of gloves we wear to the engineering controls we employ. Based on the Globally Harmonized System (GHS), 3-(Aminomethyl)benzoic acid presents several key health hazards.[1][2]
| Hazard Statement | GHS Classification | Practical Implication in the Lab |
| H302: Harmful if swallowed [1][2] | Acute Toxicity, Oral (Category 4) | Accidental ingestion can lead to illness. This underscores the need for strict hygiene and prohibiting eating or drinking in the lab. |
| H315: Causes skin irritation [1][2] | Skin Corrosion/Irritation (Category 2) | Direct contact with the powder or its solutions can cause redness, itching, or inflammation.[3][4] This dictates the necessity of proper hand and body protection. |
| H319: Causes serious eye irritation [1][2] | Serious Eye Damage/Eye Irritation (Category 2) | The fine powder can easily become airborne and contact the eyes, leading to significant, potentially damaging irritation.[3][4][5] This mandates robust eye and face protection. |
| H335: May cause respiratory irritation [1][2] | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhaling the dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[3][4] This requires handling the solid form within a ventilated enclosure and using respiratory protection. |
The Core PPE Ensemble: Your First Line of Defense
Personal Protective Equipment (PPE) is not a mere checklist; it is an integrated system designed to shield you from the specific hazards identified above. For 3-Methylaminomethyl-benzoic acid, the following ensemble is mandatory.
-
Eye and Face Protection : Standard safety glasses are insufficient. Due to the serious eye irritation risk (H319), chemical splash goggles are required. When handling larger quantities or during procedures with a high risk of splashing (e.g., initial dissolution), a full-face shield must be worn over the goggles.
-
Hand Protection : Nitrile gloves are the standard for handling this compound. Ensure you inspect gloves for any signs of degradation or puncture before use. For prolonged work or when handling concentrated solutions, consider double-gloving. Always remove the outer pair immediately after handling the compound and wash your hands thoroughly after removing the inner pair.[6]
-
Respiratory Protection : To mitigate the risk of respiratory irritation from airborne powder (H335), all weighing and handling of the solid compound must be performed in a certified chemical fume hood, a ducted biological safety cabinet, or a powder containment enclosure.[7] For any open handling of the powder, a NIOSH-approved N95 respirator is required to prevent inhalation.[1][8]
-
Body Protection : A clean, buttoned laboratory coat must be worn at all times to protect against skin contact.[6] Ensure it has long sleeves. Additionally, full-length pants and closed-toe shoes are required to protect against spills.
Operational Workflow: Safe Weighing and Solubilization Protocol
This step-by-step procedure integrates safety controls directly into the workflow, ensuring a self-validating system of protection.
Preparation
-
Designate Area : Cordon off a specific area within a chemical fume hood for the procedure. Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[7]
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) and place them within the fume hood before starting.
-
Don PPE : Put on your complete PPE ensemble as described in Section 2.
Execution
-
Weighing : Carefully transfer the required amount of 3-Methylaminomethyl-benzoic acid from the stock bottle to a weigh boat. Use gentle movements to minimize dust generation.
-
Solubilization : Place the receiving vial/beaker containing the solvent on a stir plate within the fume hood. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution and prevent splashing.
-
Container Sealing : Tightly cap the stock bottle and the prepared solution container immediately after use.
Cleanup
-
Decontamination : Wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel.
-
Waste Segregation : Dispose of all contaminated disposable items (weigh boat, absorbent paper, gloves) into a clearly labeled hazardous waste container.[9]
-
Doff PPE : Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to prevent cross-contamination.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Below is a diagram illustrating this procedural flow.
Caption: A procedural diagram for the safe handling and weighing of powdered chemical reagents.
Emergency and Disposal Plans
Spill Response:
-
Small Powder Spill (in fume hood): Gently cover the spill with a damp paper towel to avoid raising dust. Wipe it up and place the towel in the hazardous waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area. Prevent others from entering. Alert your facility's safety officer or emergency response team.
Exposure First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Rinse mouth with water.[10] Do NOT induce vomiting. Seek immediate medical attention.[12]
Waste Disposal: All waste generated from handling 3-Methylaminomethyl-benzoic acid is considered hazardous chemical waste.[13][14]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][14]
-
Liquid Waste: Unused solutions or rinsates must be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.[13][15]
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous liquid waste.[14] After rinsing, deface the original label, and the container may be discarded according to your institution's policy.[16]
Always adhere to your institution's specific chemical hygiene plan and local regulations for hazardous waste disposal.[13][15]
References
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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Wikipedia. (2024). GHS hazard statements. Retrieved from [Link]
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Chemeurope.com. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]
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Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
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The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
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University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals: Handling of nanomaterials. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3-(methylamino)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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American Industrial Hygiene Association. (2025, September 11). NIOSH Evaluates Metals Exposures at Manufacturing Facility. Retrieved from [Link]
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University of Tennessee, Knoxville. (2019, March 11). NIOSH Table 1, 2 & 3. Environmental Health & Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
